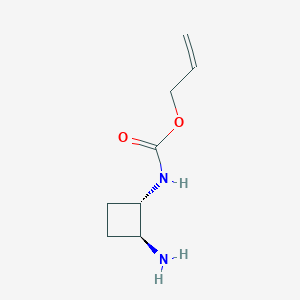

trans-Allyl-2-aminocyclobutyl carbamate

Vue d'ensemble

Description

“trans-Allyl-2-aminocyclobutyl carbamate” is a chemical compound with the molecular formula C8H14N2O2 . It is also known by other synonyms such as Allyl (2-aminocyclobutyl)carbamate .

Molecular Structure Analysis

The molecular structure of “this compound” includes a carbamate group (O=C=O-NH), an allyl group (C=C-C), and a cyclobutyl group (a four-membered carbon ring). The exact 3D conformer and other identifiers like InChI and SMILES can be found on PubChem .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 170.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Other properties such as XLogP3-AA, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can also be found on PubChem .Applications De Recherche Scientifique

1. Catalysis and Synthetic Chemistry

- Isomerization and Synthesis Applications : Research indicates that transition metal complexes can catalyze the isomerization of N-allyl compounds like amines, imines, amides, imides, carbamates, and nitrogen-heterocycles to their corresponding N-(1-propenyl) compounds. This process is essential for the selective syntheses of various compounds including enamines, enamides, azadienes, and more. The relationship between the structure and reactivity of these compounds, particularly how the coordination of the nitrogen atom influences the stereochemistry of double bond migration, is of significant interest. Furthermore, this method serves as a pathway for synthesizing N-(1-propenyl) compounds, contributing to the understanding of stoichiometric transformations in N-allyl systems (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

2. Pharmacological and Biological Applications

- Synthesis of Carbamides/Thiocarbamides with Medical Relevance : Carbamide/thiocarbamide-based scaffolds are utilized in medicinal chemistry due to their adjustable physicochemical and structural properties. They play a significant role in drug development initiatives, particularly as protein kinase inhibitors in the treatment of various diseases. Compounds with carbamide/thiocarbamide pharmacophores exhibit efficacy against bacterial strains causing nosocomial infections and have applications in treating ageing-related health issues like cancer, fungal infections, and neurological dysfunctions (Asghar, F., Shakoor, B., Murtaza, B., & Butler, I., 2022).

3. Analytical Chemistry and Environmental Concerns

- Food Safety and Toxicological Studies : Ethyl carbamate, a related compound, has been identified in various foods and beverages, with concerns about its genotoxic and carcinogenic nature. Understanding the chemical mechanisms that lead to the formation of ethyl carbamate and its precursors, along with the development of preventive methods to reduce its levels in food, is crucial. This research contributes to food safety, particularly in relation to fermented foods and alcoholic beverages (Weber, J., & Sharypov, V., 2009).

Orientations Futures

The use of carbamates in drug design and medicinal chemistry has been a topic of interest . They have been used in the treatment of various diseases and as prodrugs to enhance the bioavailability and effectiveness of compounds . Future research may explore the potential applications of “trans-Allyl-2-aminocyclobutyl carbamate” in these areas.

Propriétés

IUPAC Name |

prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRYTKFSHUYLCU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H]1CC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)